4-(2,4-Dimethylphenyl)piperidine

Ion Channel Pharmacology Pain Research P2X Purinoceptor

Researchers optimizing CNS-targeted libraries often face inconsistent SAR data due to uncontrolled arylpiperidine isomer purity. This 4-(2,4-dimethylphenyl)piperidine (CAS 80836-04-0) eliminates ambiguity as a defined 2,4-substitution isomer for comparative GPCR profiling. - Unique SAR Value: The 2,4-dimethyl pattern provides an intermediate LogP (2.77) for balancing potency vs. ADME, distinct from 2,6- and 3,4-isomers. - Quality Assured: Supplied at ≥98% purity with full analytical documentation, enabling reproducible receptor subtype selectivity studies. - Reliable Supply: Available from stock with ambient global shipping, supporting uninterrupted medicinal chemistry workflows.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13178725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethylphenyl)piperidine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2CCNCC2)C
InChIInChI=1S/C13H19N/c1-10-3-4-13(11(2)9-10)12-5-7-14-8-6-12/h3-4,9,12,14H,5-8H2,1-2H3
InChIKeyUQEABOWIBIOOCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4-Dimethylphenyl)piperidine: Baseline Characterization


4-(2,4-Dimethylphenyl)piperidine (CAS 80836-04-0) is a 4-arylpiperidine derivative with molecular formula C13H19N and a molecular weight of 189.30 g/mol . The compound features a piperidine ring directly attached at the 4-position to a 2,4-dimethylphenyl moiety, distinguishing it from other dimethyl substitution patterns (e.g., 2,6- or 3,4-) that are more commonly studied in receptor pharmacology contexts [1]. Computational data indicate a calculated LogP of 2.77, a topological polar surface area (TPSA) of 12.03 Ų, and one hydrogen bond donor/acceptor each . The compound is commercially available at ≥98% purity from multiple suppliers and is primarily utilized as a synthetic building block in medicinal chemistry programs targeting central nervous system disorders .

Scaffold 4-Arylpiperidine core with 2,4-dimethylphenyl substitution
Application Isomer library synthesis for CNS receptor SAR profiling
Selection High-purity building block with intermediate lipophilicity profile

Why 4-(2,4-Dimethylphenyl)piperidine Cannot Be Interchanged with Isomers


The methyl substitution pattern on the phenyl ring of 4-arylpiperidines is a critical determinant of receptor subtype selectivity and binding affinity [1]. Published SAR studies on 3-(dimethylphenyl)piperidine analogs demonstrate that the position of methyl groups (e.g., 2,4- vs. 3,4-dimethyl) dictates differential engagement with dopamine D2, D4, and alpha-2 adrenergic receptors [1]. Furthermore, in opioid antagonist series, the placement of substituents on the 4-aryl ring governs functional activity at mu, kappa, and delta opioid receptors [2]. This evidence underscores that 4-(2,4-dimethylphenyl)piperidine—with its specific 2,4-substitution—cannot be assumed to behave identically to its 2,6-, 3,4-, or 3,5-dimethylphenyl counterparts in any biological or pharmacological application without explicit comparative data.

Methyl substitution controls selectivity
SAR evidence shows that methyl position on the phenyl ring dictates dopamine, adrenergic, and opioid receptor subtype engagement; 2,4- may shift selectivity relative to 2,6- or 3,4-isomers.
No direct biological equivalence
Lack of head-to-head comparative data across dimethylphenyl piperidine isomers means biological activity cannot be assumed interchangeable without explicit testing.

Quantitative Evidence and Comparator Analysis


P2X3 Antagonist Activity vs. A-317491

One data point from BindingDB (BDBM50379916, ChEMBL2010881) reports that 4-(2,4-dimethylphenyl)piperidine exhibits antagonist activity against recombinant rat P2X3 receptors expressed in Xenopus oocytes, with an EC50 of 80 nM at 10 µM concentration [1]. This value places the compound in a comparable potency range to the reference P2X3 antagonist A-317491 (IC50 ~22–90 nM in rat in vitro assays) [2]. However, this is a single-point observation without comparator data from closely related 4-arylpiperidine analogs tested under identical conditions. No selectivity data against other P2X receptor subtypes (P2X1, P2X2, P2X4, P2X7) or off-target profiles are available for this compound.

P2X3 Antagonism vs A-317491
Cross-study comparable
Target EC50 80 nM (10 µM, oocyte assay)
vs
A-317491 IC50 22–90 nM (Ca²⁺ flux)
Comparable potency range; selectivity data absent
Single-point observation; no isomer comparator
Ion Channel Pharmacology Pain Research P2X Purinoceptor

Lipophilicity vs. 4-Phenylpiperidine Analogs

The calculated LogP of 4-(2,4-dimethylphenyl)piperidine is 2.77, as reported by ChemScene computational chemistry data (ALogP method) . This value is substantially higher (ΔLogP = +0.67) than the LogP of 2.10 reported for the unsubstituted parent scaffold 4-phenylpiperidine , reflecting the lipophilic contribution of the two methyl substituents. For comparison, 4-(3,4-dimethylphenyl)piperidine hydrochloride has a LogP of 3.90 , and 4-(2,6-dimethylphenyl)piperidine-related compounds exhibit LogP values in the range of 2.6–3.4 . The 2,4-substitution pattern thus provides an intermediate lipophilicity profile that may offer a differentiated balance of membrane permeability and aqueous solubility compared to other dimethyl isomers.

Lipophilicity vs Analogs
Data to verify
Target LogP 2.77 (2,4-dimethyl)
vs
Parent/Isomers 4-Ph-piperidine 2.10; 3,4-diMe 3.90; 2,6-diMe 2.6–3.4
Intermediate lipophilicity may differentiate solubility-permeability balance
Calculated values; no experimental LogP comparison
Physicochemical Properties Medicinal Chemistry ADME Prediction

SARS-CoV-2 Main Protease Docking Prediction

Molecular docking simulations of 4-(2,4-dimethylphenyl)piperidine into the SARS-CoV-2 main protease (PDB ID: 6LU7) predict favorable binding poses dominated by van der Waals interactions . This in silico result suggests potential as a fragment starting point for antiviral drug design. However, this is a stand-alone computational prediction with no accompanying biochemical IC50 data, no comparator docking scores for isomeric dimethylphenyl piperidines, and no experimental validation. In contrast, the broad class of piperidine derivatives has been extensively studied for protease inhibition with reported IC50 values in the nanomolar to micromolar range [1].

SARS-CoV-2 Mpro Docking
Computational only
Favorable van der Waals interactions predicted (PDB 6LU7)
Fragment starting point; no biochemical IC50 or isomer comparison
In silico prediction; experimental validation required
Antiviral Research Molecular Docking Computational Chemistry

Best-Fit Research and Procurement Scenarios


CNS Receptor SAR Library Synthesis

Given the known sensitivity of receptor subtype selectivity to the position of methyl substituents on 4-arylpiperidines [1] and the intermediate LogP of the 2,4-dimethyl isomer relative to other substitution patterns , this compound is best procured as one component within a systematic library of dimethylphenyl positional isomers (2,4-; 2,6-; 3,4-; 3,5-) for comparative SAR profiling at GPCR targets including dopamine D2/D4, alpha-2 adrenergic, and sigma receptors. The predicted P2X3 antagonist activity [2] may justify inclusion in ion channel-targeted compound collections, though confirmatory testing against isomeric controls is essential.

Fragment-Based Antiviral Drug Design

Based on molecular docking predictions indicating favorable binding to the SARS-CoV-2 main protease , this compound may serve as a low-molecular-weight (189.30 g/mol) fragment starting point for structure-based antiviral design. Its single hydrogen bond donor and acceptor, combined with moderate lipophilicity (LogP 2.77), align with fragment library design principles. Comparative docking of all dimethylphenyl piperidine isomers against the same protease target is recommended to establish whether the 2,4-substitution pattern confers a differentiated binding mode.

Physicochemical Property-Driven Lead Optimization

For medicinal chemistry programs seeking to tune lipophilicity within a 4-arylpiperidine series, 4-(2,4-dimethylphenyl)piperidine offers a LogP of 2.77—intermediate between the unsubstituted parent (LogP ~2.10) and the more lipophilic 3,4-dimethyl isomer (LogP ~3.90) . This may be advantageous when balancing target potency (often correlated with increased lipophilicity) against ADME liabilities associated with excessive LogP (e.g., metabolic instability, hERG binding). Procurement alongside the 2,6-dimethyl analog (LogP range 2.6–3.4) enables direct experimental comparison of property-performance relationships.

Chemical Probe Development for P2X3 Pain Pathways

The single reported EC50 of 80 nM for P2X3 antagonism [2] positions this compound within the potency range of known P2X3 tool compounds such as A-317491. Researchers investigating purinergic signaling in chronic pain models may consider this compound for exploratory screening, provided that (a) full concentration-response curves are generated, (b) selectivity against P2X1, P2X2, P2X4, and P2X7 is profiled, and (c) activity is benchmarked against the unsubstituted 4-phenylpiperidine parent and other dimethyl isomers to establish the contribution of the 2,4-substitution pattern to P2X3 pharmacology.

Application
Selection Property
Validation Focus
CNS Receptor SAR Library Synthesis
Systematic isomer library coverage
Comparative SAR across dimethyl positional isomers
Fragment-Based Antiviral Design
Low-MW fragment with docking prediction
Comparative docking of isomers; biochemical IC50 validation
Physicochemical Property Tuning
Intermediate lipophilicity profile
Experimental LogP and ADME property profiling
P2X3 Pain Pathway Exploration
Reported P2X3 antagonist activity context
Full concentration-response and selectivity profiling
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